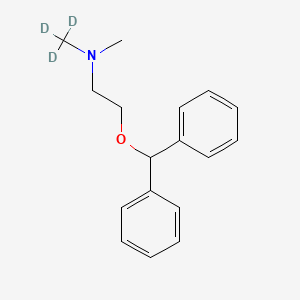![molecular formula C12H16N2O2 B1148686 (R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine CAS No. 1213024-25-9](/img/new.no-structure.jpg)
(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is a chiral compound that features a piperazine ring attached to a dihydrobenzo[b][1,4]dioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using halogenated intermediates.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be done using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dihydrobenzo[b][1,4]dioxin moiety, converting it to a fully saturated benzodioxane ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated intermediates and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine can serve as a building block for the construction of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
Potential medicinal applications include its use as a pharmacophore in the design of new drugs, particularly those targeting neurological or cardiovascular conditions.
Industry
In the materials science field, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which ®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine exerts its effects depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine: The enantiomer of the compound, which may exhibit different biological activity.
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)morpholine: A structurally similar compound with a morpholine ring instead of piperazine.
2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine: Another analog with a pyrrolidine ring.
Uniqueness
®-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine is unique due to its specific chiral configuration and the combination of the piperazine and dihydrobenzo[b][1,4]dioxin moieties. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1213024-25-9 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.26764 |
Synonymes |
(R)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)
